molecular formula C10H16O3 B12562665 (2R,8R)-2-Ethyl-8-(hydroxymethyl)-7,8-dihydro-2H-oxocin-3(4H)-one CAS No. 185246-84-8

(2R,8R)-2-Ethyl-8-(hydroxymethyl)-7,8-dihydro-2H-oxocin-3(4H)-one

Cat. No.: B12562665
CAS No.: 185246-84-8
M. Wt: 184.23 g/mol
InChI Key: MAPNNKKHMDMRJL-PSASIEDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,8R)-2-Ethyl-8-(hydroxymethyl)-7,8-dihydro-2H-oxocin-3(4H)-one: is a chemical compound that belongs to the class of oxocins. Oxocins are heterocyclic compounds containing an oxygen atom in an eight-membered ring. This particular compound is characterized by its specific stereochemistry, with both the 2nd and 8th positions having the R-configuration. The presence of an ethyl group at the 2nd position and a hydroxymethyl group at the 8th position further defines its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,8R)-2-Ethyl-8-(hydroxymethyl)-7,8-dihydro-2H-oxocin-3(4H)-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor molecule. For example, starting from a linear precursor containing the necessary functional groups, cyclization can be induced under acidic or basic conditions to form the oxocin ring. The stereochemistry at the 2nd and 8th positions can be controlled through the use of chiral catalysts or by starting with chiral precursors.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound from any by-products.

Chemical Reactions Analysis

Types of Reactions

(2R,8R)-2-Ethyl-8-(hydroxymethyl)-7,8-dihydro-2H-oxocin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The carbonyl group in the oxocin ring can be reduced to form an alcohol.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted oxocins with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2R,8R)-2-Ethyl-8-(hydroxymethyl)-7,8-dihydro-2H-oxocin-3(4H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of oxocins on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the role of oxocins in biological processes.

Medicine

In medicine, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could make it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (2R,8R)-2-Ethyl-8-(hydroxymethyl)-7,8-dihydro-2H-oxocin-3(4H)-one involves its interaction with specific molecular targets. The hydroxymethyl and carbonyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The ethyl group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R,8R)-2-Methyl-8-(hydroxymethyl)-7,8-dihydro-2H-oxocin-3(4H)-one: Similar structure but with a methyl group instead of an ethyl group.

    (2R,8R)-2-Ethyl-8-(methoxymethyl)-7,8-dihydro-2H-oxocin-3(4H)-one: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.

Uniqueness

(2R,8R)-2-Ethyl-8-(hydroxymethyl)-7,8-dihydro-2H-oxocin-3(4H)-one is unique due to its specific stereochemistry and the presence of both an ethyl and a hydroxymethyl group

Properties

CAS No.

185246-84-8

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(2R,8R)-8-ethyl-2-(hydroxymethyl)-3,6-dihydro-2H-oxocin-7-one

InChI

InChI=1S/C10H16O3/c1-2-10-9(12)6-4-3-5-8(7-11)13-10/h3-4,8,10-11H,2,5-7H2,1H3/t8-,10-/m1/s1

InChI Key

MAPNNKKHMDMRJL-PSASIEDQSA-N

Isomeric SMILES

CC[C@@H]1C(=O)CC=CC[C@@H](O1)CO

Canonical SMILES

CCC1C(=O)CC=CCC(O1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.